molecular formula C21H31ClN4O5S B15144482 Acotiamide-d6 (hydrochloride)

Acotiamide-d6 (hydrochloride)

Cat. No.: B15144482
M. Wt: 493.1 g/mol
InChI Key: VQEKQYLTAIVCBW-PKKCSIJHSA-N
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Description

Acotiamide-d6 (hydrochloride) is a deuterated form of acotiamide hydrochloride, a prokinetic agent used primarily for the treatment of functional dyspepsia. This compound is designed to enhance gastrointestinal motility by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acotiamide-d6 (hydrochloride) involves the incorporation of deuterium atoms into the acotiamide molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process.

Industrial Production Methods

Industrial production of acotiamide-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acotiamide-d6 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acotiamide-d6 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Acotiamide-d6 (hydrochloride) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, acotiamide-d6 increases the levels of acetylcholine in the gastrointestinal tract, which enhances gastric motility and accelerates gastric emptying. The primary molecular targets are the muscarinic receptors in the enteric nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Acotiamide-d6 (hydrochloride)

Unlike other prokinetic agents, acotiamide-d6 (hydrochloride) specifically targets acetylcholinesterase without significant affinity for serotonin or dopamine receptors. This selective mechanism reduces the risk of side effects associated with other prokinetic drugs, making it a unique and valuable compound for the treatment of functional dyspepsia .

Properties

Molecular Formula

C21H31ClN4O5S

Molecular Weight

493.1 g/mol

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide;hydrochloride

InChI

InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H/i5D3,6D3;

InChI Key

VQEKQYLTAIVCBW-PKKCSIJHSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)O)OC([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl

Origin of Product

United States

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